molecular formula C8H6Br2O4S B3308303 Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate CAS No. 937640-21-6

Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate

Cat. No.: B3308303
CAS No.: 937640-21-6
M. Wt: 358.01 g/mol
InChI Key: CMNRHWBYMHSWLZ-UHFFFAOYSA-N
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Description

Historical Development and Structural Importance of Substituted Thiophenes in Organic Synthesis and Materials Science

The journey of thiophene (B33073) began with its discovery as a contaminant in benzene (B151609), and since then, a vast field of chemistry has developed around its synthesis and functionalization. The structural similarity of the thiophene ring to benzene allows it to be a bioisosteric replacement in medicinal chemistry, often leading to improved therapeutic properties. cognizancejournal.com

In materials science, the focus has been on exploiting the electron-rich nature of the thiophene ring to create conjugated polymers and small molecules. These materials are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nbinno.comnih.gov The ability to introduce various substituents onto the thiophene ring allows for the fine-tuning of the electronic and optical properties of these materials. nbinno.com

The development of cross-coupling reactions, such as Suzuki and Stille couplings, has been instrumental in the synthesis of complex thiophene-based materials. nih.gov These reactions enable the precise formation of carbon-carbon bonds, allowing for the construction of well-defined oligomers and polymers with extended π-conjugation, which is essential for efficient charge transport. nbinno.com

Rationale for Research on Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate as a Strategic Building Block

The specific substitution pattern of this compound makes it a highly valuable building block for several reasons. The bromine atoms at the 2 and 5 positions serve as versatile synthetic handles for cross-coupling reactions. nbinno.com This allows for the facile extension of the conjugated system by linking the thiophene core to other aromatic units, leading to the creation of larger, more complex structures such as conjugated polymers and oligomers.

The dimethyl carboxylate groups at the 3 and 4 positions also play a crucial role. These electron-withdrawing groups can influence the electronic properties of the resulting materials, such as their HOMO and LUMO energy levels. This is a critical aspect in the design of materials for organic electronics, as the energy levels of the active materials must be precisely controlled to ensure efficient charge injection, transport, and collection in devices. Furthermore, these ester groups can potentially be hydrolyzed to carboxylic acids, opening up possibilities for the synthesis of metal-organic frameworks (MOFs) where the thiophene dicarboxylate can act as a linker. glpbio.com

Overview of Current Academic Research Trends and Challenges in Halogenated Thiophene Chemistry

Current research in halogenated thiophene chemistry is vibrant and multifaceted, with a strong emphasis on the development of new synthetic methodologies and the application of these compounds in advanced materials. A significant trend is the use of di- and polyhalogenated thiophenes as precursors for the synthesis of highly functionalized and structurally complex organic electronic materials. nbinno.comresearchgate.net Researchers are exploring various cross-coupling techniques to create novel conjugated systems with enhanced performance in electronic devices. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,5-dibromothiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4S/c1-13-7(11)3-4(8(12)14-2)6(10)15-5(3)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRHWBYMHSWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Dimethyl 2,5 Dibromothiophene 3,4 Dicarboxylate

Precursor Synthesis Pathways to the Thiophene-3,4-dicarboxylate Core

The foundational step in synthesizing the target molecule is the formation of the dimethyl thiophene-3,4-dicarboxylate backbone. This involves creating the five-membered thiophene (B33073) ring with carboxylate groups specifically at the 3 and 4 positions.

Cyclization Reactions for Thiophene Ring Formation

The construction of the thiophene ring is a critical step, with several established methods being adaptable for the synthesis of the 3,4-disubstituted core. Classical methods such as the Paal-Knorr, Fiesselmann, and Hinsberg syntheses are primary routes to thiophene derivatives. derpharmachemica.com

The Paal-Knorr thiophene synthesis is a prominent method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.orgpharmaguideline.com For the synthesis of the 3,4-dicarboxylate core, a suitably substituted 1,4-dicarbonyl precursor is required. The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization and subsequent cyclization and dehydration to yield the aromatic thiophene ring. derpharmachemica.com

The Fiesselmann thiophene synthesis provides another versatile route. This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.org Variations of this method can be employed to generate highly functionalized thiophenes, including those with the desired 3,4-dicarboxylate substitution pattern. The reaction proceeds through a series of base-catalyzed conjugate additions and a final intramolecular condensation (Dieckmann condensation) to form the ring. derpharmachemica.com

A specific and effective pathway to the diethyl ester precursor, diethyl 3,4-thiophenedicarboxylate, starts from diethyl succinate (B1194679). google.com In this process, diethyl succinate is reacted with ethyl formate (B1220265) in the presence of sodium to form diethyl 1-formyl-2-diethoxymethylsuccinate. This intermediate is then cyclized with hydrogen sulfide (B99878) in the presence of an acid catalyst to yield the thiophene ring. google.com

Cyclization MethodKey ReactantsKey ReagentsProduct
Paal-Knorr Synthesis1,4-Dicarbonyl compoundP₄S₁₀ or Lawesson's ReagentSubstituted Thiophene
Fiesselmann Synthesisα,β-Acetylenic ester, Thioglycolic acid derivativeBase (e.g., sodium ethoxide)3-Hydroxy-2-thiophenecarboxylate derivative
From SuccinateDiethyl succinate, Ethyl formateSodium, H₂S, Acid catalystDiethyl 3,4-thiophenedicarboxylate

Esterification Techniques for Carboxylic Acid Derivatization

Once the thiophene-3,4-dicarboxylic acid is obtained, the carboxylic acid groups must be converted to their methyl ester counterparts. This is a standard chemical transformation with several reliable methods.

The most common method is the Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the dicarboxylic acid in an excess of the desired alcohol (in this case, methanol) with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govcommonorganicchemistry.com The large excess of methanol (B129727) drives the equilibrium towards the formation of the dimethyl ester.

Alternative esterification methods include:

Reaction with Thionyl Chloride (SOCl₂): The dicarboxylic acid can first be converted to the more reactive diacyl chloride using thionyl chloride. This intermediate is then reacted with methanol to afford the dimethyl ester. This two-step process is often very efficient. commonorganicchemistry.com

Alkylation with Methyl Iodide: The dicarboxylic acid can be deprotonated with a base to form the dicarboxylate salt, which is then alkylated with an agent like methyl iodide (CH₃I) to yield the ester. commonorganicchemistry.com

Using Diazomethane (B1218177) or TMS-Diazomethane: For small-scale or sensitive substrates, diazomethane (CH₂N₂) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂) provides a rapid and high-yielding route to methyl esters without the need for harsh acidic conditions. commonorganicchemistry.com

A typical procedure for this transformation is the esterification of the corresponding dicarboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid. nih.gov

Regioselective Bromination Strategies

With the dimethyl thiophene-3,4-dicarboxylate precursor in hand, the next critical stage is the selective introduction of bromine atoms at the 2 and 5 positions of the thiophene ring. The inherent electronic properties of the thiophene ring direct electrophilic substitution to these α-positions. iust.ac.ir

Direct Bromination Protocols for 2,5-Positions

Direct electrophilic bromination is the most straightforward approach to installing the bromine atoms. The thiophene ring is highly activated towards electrophilic aromatic substitution, often reacting much more readily than benzene (B151609). iust.ac.ir However, the two electron-withdrawing ester groups at the 3 and 4 positions deactivate the ring, making the reaction less facile than with unsubstituted thiophene, but the α-positions (2 and 5) remain the most nucleophilic sites.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes at the α-positions. researchgate.netstudysmarter.co.uk The reaction is typically carried out in a suitable solvent like chloroform (B151607) or acetonitrile. reddit.com Using two equivalents of NBS ensures the dibromination at both the 2 and 5 positions. This method is often preferred due to its mild conditions and high regioselectivity. researchgate.net Computational studies have investigated the mechanism of bromination with NBS, supporting its efficacy. researchgate.net

Brominating AgentSolventConditionsOutcome
N-Bromosuccinimide (NBS) (2 equiv.)Acetonitrile or DMF0 °C to Room TemperatureSelective 2,5-dibromination researchgate.net
Bromine (Br₂)Acetic AcidControlled TemperatureCan lead to over-bromination if not controlled google.com

Indirect Halogenation Methods and Their Mechanistic Implications

Indirect methods offer an alternative route to 2,5-dibromination, often involving the formation of an organometallic intermediate. These methods can provide excellent regiocontrol, particularly when direct bromination is problematic.

One powerful strategy is lithiation followed by bromination . Thiophene and its derivatives can be selectively deprotonated at the α-positions using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). wikipedia.orgreddit.com This generates a 2-lithiothiophene intermediate. The subsequent addition of a bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, quenches the organolithium species to install a bromine atom at that position. By using two equivalents of n-BuLi followed by a suitable bromine source, a 2,5-dilithiated intermediate can be formed and subsequently converted to the 2,5-dibromo product. rsc.org

Another related technique is halogen-metal exchange . This method is useful if a monobrominated or dibrominated thiophene is already available. For instance, treating 2,5-dibromothiophene (B18171) with n-BuLi can lead to a lithium-bromine exchange, forming a lithiated intermediate that can then react with other electrophiles. acs.org While less direct for this specific synthesis, it highlights the versatility of organolithium chemistry in functionalizing thiophene rings.

The mechanism of these indirect methods relies on the high acidity of the α-protons of the thiophene ring, which are readily removed by strong bases. The resulting carbanion (stabilized as an organolithium species) is a potent nucleophile that reacts efficiently with electrophilic bromine sources.

Multi-Step Synthesis Sequences and Overall Yield Optimization

The complete synthesis of Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate is a sequential process combining the steps outlined above. A common and logical pathway would be:

Cyclization: Synthesis of thiophene-3,4-dicarboxylic acid or its diethyl ester from acyclic precursors.

Esterification: Conversion of the dicarboxylic acid to dimethyl thiophene-3,4-dicarboxylate, if not already formed in the cyclization step.

Bromination: Regioselective dibromination of the dimethyl ester intermediate at the 2 and 5 positions using a reagent like NBS.

Scalability and Efficiency Considerations in Preparative Chemistry

A promising and scalable synthetic strategy for this compound involves a two-step process: the direct bromination of thiophene-3,4-dicarboxylic acid, followed by the esterification of the resulting 2,5-dibromothiophene-3,4-dicarboxylic acid. This approach is advantageous for large-scale synthesis due to the use of relatively inexpensive starting materials and reagents, as well as straightforward reaction conditions.

The initial step, the bromination of thiophene-3,4-dicarboxylic acid, can be efficiently achieved using a solution of bromine in a suitable solvent. From a scalability perspective, the use of elemental bromine is cost-effective, although it requires careful handling due to its corrosive and toxic nature. The reaction proceeds to furnish 2,5-dibromothiophene-3,4-dicarboxylic acid.

The subsequent esterification of 2,5-dibromothiophene-3,4-dicarboxylic acid to yield the target compound, this compound, is a critical step where efficiency and scalability are of utmost importance. A highly effective method for this transformation is the Fischer-Speier esterification. This classic method involves reacting the dicarboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

The use of methanol as both a reagent and a solvent is a key advantage for large-scale production, as it is inexpensive and can be easily removed and potentially recycled. The acidic catalyst, typically concentrated sulfuric acid, is also a low-cost and readily available reagent. The reaction is typically carried out at reflux temperature, which is an energy-efficient and easily controllable condition for large reactors.

Purification of the final product on a large scale can be achieved through crystallization. The crude product, upon cooling of the reaction mixture, can be precipitated and collected by filtration. Further purification can be accomplished by recrystallization from a suitable solvent like methanol, which is a common and scalable purification technique in industrial settings.

To optimize the process for industrial application, several factors can be fine-tuned. These include the molar ratio of reactants, the concentration of the catalyst, the reaction temperature, and the reaction time. By carefully controlling these parameters, it is possible to maximize the yield and purity of the final product while minimizing waste and energy consumption.

Below is a data table summarizing the key aspects of a scalable synthetic approach to this compound.

StepReactionReagentsSolventKey Scalability/Efficiency Features
1BrominationThiophene-3,4-dicarboxylic acid, BromineAcetic AcidUse of cost-effective brominating agent.
2Esterification2,5-Dibromothiophene-3,4-dicarboxylic acid, MethanolMethanolInexpensive and recyclable reagent/solvent; simple and efficient acid catalysis.

This strategic synthetic approach, combining direct bromination with a robust esterification protocol, provides a clear and efficient pathway for the large-scale production of this compound, a valuable intermediate for materials science.

Reactivity and Derivatization Chemistry of Dimethyl 2,5 Dibromothiophene 3,4 Dicarboxylate

Transformations at Bromine Substitution Sites

The carbon-bromine bonds at the α-positions (2 and 5) of the thiophene (B33073) ring are the primary sites of reactivity in Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate. These sites readily participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, making the compound a valuable precursor for the synthesis of functionalized thiophene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to halo-substituted thiophenes. The bromine atoms of this compound can be sequentially or simultaneously replaced, allowing for the controlled synthesis of mono- or di-substituted products.

The Suzuki-Miyaura coupling is a highly effective method for creating C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl groups.

The reaction is tolerant of a wide range of functional groups and often proceeds under relatively mild conditions. libretexts.org Studies on analogous compounds, such as 2,5-dibromo-3-hexylthiophene, demonstrate that both mono- and di-arylation can be achieved by controlling the stoichiometry of the boronic acid. libretexts.orglibretexts.org The use of catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a solvent system like 1,4-dioxane/water with a base such as potassium phosphate (B84403) (K₃PO₄) is common for these transformations. libretexts.orgyoutube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dibromothiophene Analogs Data is illustrative for the class of dibromothiophenes, based on studies of similar substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Product TypeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O90Di-substituted~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O90Di-substituted~90
3Thiophen-2-ylboronic acidPd(OAc)₂/PPh₃ (2)Na₂CO₃EtOH/H₂ORefluxDi-substituted~78
44-Fluorophenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O90Mono-substituted~75

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex. nih.gov This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. nih.gov

For this compound, Stille coupling provides a robust method for forming bonds with aryl, heteroaryl, alkenyl, and alkynyl groups. The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in a non-polar solvent like toluene (B28343) or DMF. youtube.com The primary drawback of this method is the toxicity of the organotin compounds and byproducts. nih.gov

Table 2: Representative Conditions for Stille Coupling on Dibromothiophene Analogs Data is illustrative for the class of dibromothiophenes, based on studies of similar substrates.

EntryOrganostannane ReagentCatalyst (mol%)SolventTemp (°C)Product TypeYield (%)
12-(Tributylstannyl)thiophenePd(PPh₃)₄ (2)Toluene110Di-substituted~84
2Tributyl(phenyl)stannanePd₂(dba)₃/P(o-tol)₃ (2)Toluene110Di-substituted~79
3Tributyl(vinyl)stannanePd(PPh₃)₄ (5)DMF95Di-substituted~67

The Negishi coupling forms a carbon-carbon bond from an organic halide and an organozinc compound, catalyzed by a nickel or palladium complex. mdpi.com A key advantage of organozinc reagents is their higher reactivity compared to organoboranes and organostannanes, which often allows for milder reaction conditions and faster reaction times. mdpi.com

This methodology can be applied to this compound to couple it with alkyl, aryl, and vinyl partners. The organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal or generated in situ. researchgate.net Palladium catalysts such as PdCl₂(PPh₃)₂ are commonly used, and the reaction is sensitive to the choice of ligands, which can affect reaction yield and stereoselectivity. mdpi.com

Table 3: Representative Conditions for Negishi Coupling General conditions based on the Negishi cross-coupling protocol.

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Product Type
1Phenylzinc chloridePd(PPh₃)₄ (5)THF65Aryl-substituted
2Ethylzinc bromidePd(dppf)Cl₂ (2)DioxaneRefluxAlkyl-substituted
3Vinylzinc bromidePdCl₂(Amphos)₂ (2)THFRTAlkenyl-substituted

As one of the earliest discovered cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. jcu.edu.au This method is particularly advantageous for its use of readily available and highly reactive Grignard reagents.

The application of Kumada coupling to this compound would allow for the introduction of alkyl and aryl groups. Nickel catalysts, such as Ni(dppp)Cl₂, are often employed. uoanbar.edu.iq A significant limitation is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like esters) in the substrates unless low temperatures and specific catalysts are used. However, improvements in reaction conditions, such as the use of alternative solvents like 2-methyl-tetrahydrofuran, have been shown to increase yields and reduce side products. jcu.edu.au

Table 4: Representative Conditions for Kumada Coupling on Halo-thiophene Analogs Data is illustrative for the class of halo-thiophenes, based on studies of similar substrates.

EntryGrignard ReagentCatalyst (mol%)SolventTemp (°C)Product Type
1Phenylmagnesium bromideNi(dppp)Cl₂ (1)Diethyl Ether/THFRefluxAryl-substituted
2Methylmagnesium iodideNi(dppe)Cl₂ (1)Diethyl EtherRTAlkyl-substituted
3Hexylmagnesium bromideNi(dppp)Cl₂ (1)2-Methyl-THFRTAlkyl-substituted

Nucleophilic Substitution Reactions with Halogen

Direct nucleophilic aromatic substitution (SₙAr) of a halogen on an aromatic ring is typically challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the two methyl ester groups at the 3- and 4-positions exert an electron-withdrawing effect, which can activate the C-Br bonds towards nucleophilic attack.

While palladium-catalyzed reactions are more common, SₙAr reactions can occur with potent nucleophiles. The mechanism involves the addition of the nucleophile to the thiophene ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion. libretexts.org However, for less activated systems, copper-mediated nucleophilic substitutions often provide a more synthetically useful route for introducing nucleophiles such as cyanides or thiolates onto a thiophene ring.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful and widely utilized transformation in organometallic chemistry for the formation of carbon-metal bonds. wikipedia.orgnih.gov In the case of this compound, the two bromine atoms at the 2- and 5-positions are susceptible to exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. This reaction proceeds rapidly to generate a highly reactive 2,5-dilithiothiophene intermediate. The stability of this organometallic species is influenced by the presence of the adjacent ester functionalities.

The in situ generated dilithio species is a potent nucleophile and can be subsequently quenched with a variety of electrophiles to introduce new substituents at the 2- and 5-positions of the thiophene ring. This two-step sequence provides a versatile strategy for the synthesis of symmetrically 2,5-disubstituted thiophene-3,4-dicarboxylates. The choice of electrophile dictates the nature of the introduced functionality. For instance, reaction with carbon dioxide furnishes the corresponding 2,5-dicarboxylic acid, while quenching with alkyl halides leads to the introduction of alkyl chains.

Organolithium ReagentElectrophile (E+)ProductReference
n-ButyllithiumCarbon Dioxide (CO2)2,5-Dicarboxythiophene-3,4-dicarboxylic acidInferred from core.ac.uk
t-ButyllithiumAlkyl Halide (R-X)Dimethyl 2,5-dialkylthiophene-3,4-dicarboxylateInferred from wikipedia.orgnih.gov
n-ButyllithiumN,N-Dimethylformamide (DMF)Dimethyl 2,5-diformylthiophene-3,4-dicarboxylateInferred from mdpi.commdpi.com

This table presents plausible products based on established principles of halogen-metal exchange and electrophilic quenching, as direct examples with this compound are not extensively documented.

Reactions Involving the Ester Functionalities

The methyl ester groups at the 3- and 4-positions of the thiophene ring offer additional sites for chemical modification, further expanding the synthetic utility of this compound.

Hydrolysis to the Dicarboxylic Acid Derivative

The hydrolysis of the dimethyl ester to the corresponding 2,5-dibromothiophene-3,4-dicarboxylic acid can be achieved under either acidic or basic conditions. mdpi.comnih.gov Base-catalyzed hydrolysis, or saponification, is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. mdpi.com The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester. Due to the presence of two sterically hindered ester groups, forcing conditions such as elevated temperatures or the use of co-solvents may be necessary to drive the reaction to completion. mdpi.comresearchgate.net Acid-catalyzed hydrolysis, on the other hand, is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

ReagentConditionsProductReference
Sodium Hydroxide (aq)Reflux2,5-Dibromothiophene-3,4-dicarboxylic acid mdpi.comnih.gov
Hydrochloric Acid (aq)Reflux2,5-Dibromothiophene-3,4-dicarboxylic acid mdpi.comnih.gov

Transesterification for Alkyl Chain Variation

Transesterification provides a route to modify the alkyl portion of the ester groups, allowing for the introduction of longer or more complex alkyl chains. This reaction is typically catalyzed by an acid or a base, or by organometallic catalysts such as titanium alkoxides. researchgate.netdntb.gov.ua By reacting this compound with a different alcohol, typically in large excess and often under conditions that facilitate the removal of methanol (B129727), the methyl groups of the esters can be exchanged. This method is valuable for fine-tuning the physical and chemical properties of the resulting thiophene derivatives, such as their solubility and thermal stability.

Condensation Reactions with Amines or Alcohols

The ester functionalities can undergo condensation reactions with primary or secondary amines to form the corresponding amides. This amidation reaction typically requires heating and may be facilitated by the use of a catalyst. The reaction of this compound with a primary amine, for instance, would yield the corresponding N,N'-dialkyl-2,5-dibromothiophene-3,4-dicarboxamide. Similarly, condensation with diols can lead to the formation of polyesters, where the thiophene dicarboxylate unit is incorporated into a polymer backbone. The synthesis of related diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives has been reported, highlighting the utility of such condensation reactions. researchgate.netresearchgate.netmdpi.com

Site-Selective Functionalization Strategies for Asymmetric Derivatization

The presence of two equivalent reactive sites in this compound presents a challenge for achieving site-selective monofunctionalization. However, under carefully controlled reaction conditions, it is possible to achieve selective reaction at one of the two bromine atoms, leading to asymmetrically substituted thiophene derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the selective formation of carbon-carbon bonds. mdpi.comresearchgate.net By employing a substoichiometric amount of the coupling partner or by carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of the mono-arylated or mono-alkylated product. For instance, the direct arylation of 2,5-dibromothiophene (B18171) derivatives has been shown to be a viable method for introducing aryl groups, and conditions can be optimized to favor either mono- or di-arylation. core.ac.ukresearchgate.net The regioselectivity of these reactions is often influenced by the electronic and steric properties of the substituents on the thiophene ring and the coupling partners. nih.govnih.gov

Reaction TypeCatalystCoupling PartnerKey FeatureReference
Suzuki CouplingPd(PPh₃)₄Arylboronic acidCan be controlled to yield mono- or diarylated products. mdpi.comresearchgate.net
Direct ArylationPd(OAc)₂HeteroareneOne-pot diheteroarylation is possible. core.ac.ukresearchgate.net

Electrophilic and Nucleophilic Reactivity of the Thiophene Core

The thiophene ring is an aromatic system that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The reactivity of the thiophene core in this compound is significantly influenced by the electronic effects of the substituents.

The two methyl carboxylate groups are strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic aromatic substitution. Electrophilic attack on the thiophene ring is therefore expected to be significantly slower compared to unsubstituted thiophene.

Conversely, the electron-withdrawing nature of the ester groups, combined with the presence of two bromine atoms, makes the thiophene ring more susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The bromine atoms can act as leaving groups in the presence of strong nucleophiles. The electron-withdrawing ester groups help to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the course of the SNAr reaction, thereby facilitating the substitution. The positions ortho and para to the electron-withdrawing groups are activated towards nucleophilic attack.

Directed Aromatic Substitution Processes

The thiophene ring in this compound is heavily substituted, leaving no hydrogen atoms for typical electrophilic aromatic substitution. However, the existing substituents can be replaced or modified under specific conditions. Research has shown that the compound can undergo nitration, a classic aromatic substitution process, leading to the formation of new derivatives.

In a notable study, this compound was successfully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. This reaction introduces a nitro group onto the thiophene core, creating an intermediate that can be further transformed. Specifically, the nitration product was subsequently reduced using iron powder in acetic acid to yield an amino-substituted thiophene derivative. This two-step process demonstrates a pathway to introduce nitrogen-containing functional groups onto the heavily substituted thiophene scaffold, opening avenues for the synthesis of complex heterocyclic structures.

ReactionReagents and ConditionsProductYieldReference
NitrationFuming HNO₃, concentrated H₂SO₄, 0 °C, 2 hDimethyl 2,5-dibromo-3-nitrothiophene-3,4-dicarboxylate91%
ReductionIron powder, Acetic acid, 80 °C, 4 hDimethyl 3-amino-2,5-dibromothiophene-3,4-dicarboxylate87%

Functionalization of the Alpha and Beta Positions

The distinct substituents at the alpha (2,5) and beta (3,4) positions of this compound allow for selective functionalization, making it a valuable building block in materials science and organic synthesis.

Alpha Position (C-Br) Functionalization:

The carbon-bromine bonds at the 2 and 5 positions are the primary sites for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the extension of the conjugated system. This approach is fundamental in the synthesis of conjugated polymers and organic electronic materials where the thiophene unit is incorporated into a larger molecular architecture.

Key cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Stille Coupling: Reaction with organostannanes (organo-tin compounds) to create C-C bonds.

These methods offer a robust platform for introducing a wide variety of aryl, heteroaryl, or vinyl groups at the alpha positions, thereby tuning the electronic and photophysical properties of the resulting molecules. The bromine substituents are known to increase the electrophilicity of the adjacent carbon atoms, facilitating these coupling processes.

Reaction TypeCoupling PartnerCatalyst (Typical)Bond FormedApplication
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, BaseC-C (Aryl)Conjugated Polymers, OLEDs
Stille CouplingAr-Sn(R)₃Pd(PPh₃)₄C-C (Aryl)Organic Electronics

Beta Position (Ester Group) Functionalization:

The methoxycarbonyl groups at the 3 and 4 positions offer another handle for chemical modification. These ester groups can undergo a variety of standard transformations, including:

Hydrolysis: Conversion of the esters to carboxylic acids using acidic or basic conditions. The resulting diacid can be used for further reactions, such as polyester (B1180765) or polyamide formation.

Amidation: Reaction with amines to form amides. This allows for the attachment of various organic moieties.

Reduction: Conversion of the ester groups to alcohols, typically using reducing agents like lithium aluminum hydride.

Functionalization at the beta positions can significantly alter the solubility, processing characteristics, and electronic properties of the thiophene derivative by modifying the electron-withdrawing strength of the substituents.

Reaction TypeReagentProduct Functional Group
HydrolysisNaOH or H₃O⁺Carboxylic Acid (-COOH)
AmidationR-NH₂Amide (-CONH-R)
ReductionLiAlH₄Alcohol (-CH₂OH)

Molecular Design Principles and Structure Property Relationships

Influence of Thiophene (B33073) Core Substitution on Electronic Structure

The electronic properties of the thiophene ring in Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate are significantly modulated by the presence of both bromine and ester functional groups. These substituents exert competing electronic effects that precisely tune the molecule's frontier molecular orbitals.

Inductive and Mesomeric Effects of Bromine and Ester Groups

The bromine atoms at the 2 and 5 positions and the dimethyl carboxylate groups at the 3 and 4 positions introduce a combination of inductive and mesomeric (or resonance) effects.

Inductive Effect (-I): Both bromine and the ester groups are more electronegative than the carbon atoms of the thiophene ring. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the thiophene core through the sigma bonds. This effect leads to a general lowering of the energy levels of the molecular orbitals.

Mesomeric Effect (+M of Bromine): The bromine atoms possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the thiophene ring. This electron-donating mesomeric effect counteracts the inductive effect to some extent.

Mesomeric Effect (-M of Ester Groups): The carbonyl groups within the ester functionalities are electron-withdrawing via resonance. The π-electrons from the thiophene ring can be delocalized onto the oxygen atoms of the carbonyl groups. This -M effect reinforces the electron-withdrawing nature of the ester groups.

SubstituentInductive EffectMesomeric EffectOverall Electronic Effect on Thiophene Ring
Bromine (Br)Electron-withdrawing (-I)Electron-donating (+M)Weakly deactivating
Ester (-COOCH₃)Electron-withdrawing (-I)Electron-withdrawing (-M)Strongly deactivating

Frontier Molecular Orbital (FMO) Engineering for Optoelectronic Tunability

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the optoelectronic properties of a molecule. The substituents on the thiophene ring of this compound play a crucial role in engineering these energy levels.

The strong electron-withdrawing nature of the bromine and ester groups leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels. This is a common strategy in the design of organic electronic materials to improve their stability, particularly against oxidative degradation. The lowering of the LUMO level is particularly pronounced due to the strong -M effect of the ester groups, which enhances the electron-accepting ability of the molecule.

The HOMO-LUMO energy gap (Eg) is a key parameter that determines the wavelength of light absorption and emission. The precise tuning of this gap is essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For this compound, the significant stabilization of both FMOs can result in a relatively large energy gap, suggesting that the molecule might absorb in the UV or near-UV region of the electromagnetic spectrum. Further functionalization would be necessary to narrow the band gap for applications requiring absorption of visible light.

Correlation between Molecular Geometry and Photophysical Properties

The three-dimensional arrangement of atoms in this compound has a profound impact on its photophysical behavior.

Planarity and Conjugation Length Modulation

For organic molecules designed for electronic applications, a high degree of planarity is generally desirable as it maximizes the overlap of p-orbitals, leading to effective π-conjugation. This extended conjugation results in a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra.

In this compound, the thiophene ring itself is planar. However, the orientation of the two dimethyl carboxylate groups relative to the thiophene ring is crucial. If these ester groups can lie in the same plane as the thiophene ring, the conjugation length is effectively extended, which would be beneficial for its photophysical properties.

Impact of Steric Hindrance on Conformational Dynamics

The presence of four substituents on the thiophene ring introduces significant steric hindrance. The bulky bromine atoms at the 2 and 5 positions and the dimethyl carboxylate groups at the 3 and 4 positions can sterically interact with each other. This steric repulsion can force the ester groups to rotate out of the plane of the thiophene ring.

Such a non-planar conformation would disrupt the π-conjugation between the thiophene core and the carbonyl groups of the esters. This disruption would lead to a larger HOMO-LUMO gap and a blue-shift in the absorption and emission spectra compared to a hypothetical planar analogue. The degree of this twist is a balance between the electronic stabilization gained from planarity and the steric destabilization. Computational studies on similar 3,4-disubstituted thiophenes have shown that such steric effects can significantly influence the resulting molecular conformation and, consequently, the electronic properties. rsc.org

Intermolecular Interactions and Solid-State Packing Architectures

In the solid state, the arrangement of molecules relative to one another is dictated by a variety of intermolecular interactions. These interactions are critical for charge transport in organic semiconductor devices.

For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

Halogen Bonding: The bromine atoms can participate in halogen bonding, a directional non-covalent interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen atom of a carbonyl group. mdpi.com Halogen bonding is increasingly recognized as a powerful tool in crystal engineering to control the solid-state arrangement of molecules. acs.orgrsc.org

π-π Stacking: The electron-deficient thiophene rings can engage in π-π stacking interactions. These interactions are crucial for facilitating charge transport along the stacking direction. The specific geometry of the π-π stacking (e.g., co-facial vs. slipped-stack) will significantly influence the electronic coupling between adjacent molecules.

The interplay of these various intermolecular forces will determine the final solid-state packing architecture. A well-ordered packing with significant intermolecular electronic coupling is essential for efficient charge transport in organic electronic devices. Hirshfeld surface analysis of similar brominated thiophene derivatives has shown that Br···H and H···H contacts are significant contributors to the crystal packing. nih.gov

Intermolecular InteractionPotential Role in Solid-State Packing
Halogen Bonding (Br···O)Directional control of molecular assembly
π-π StackingFacilitation of intermolecular charge transport
C-H···O Hydrogen BondingStabilization of the crystal lattice

Halogen Bonding and its Role in Self-Assembly

Halogen bonding is a significant directional interaction that influences the solid-state packing of halogenated organic compounds. In this compound, the bromine atoms attached to the thiophene ring at the 2 and 5 positions can act as halogen bond donors. This interaction involves the favorable electrostatic interaction between the electropositive region on the bromine atom (the σ-hole) and a Lewis base.

In the crystalline structure of analogous halogenated thiophenes, these bromine atoms are observed to form short contacts with electronegative atoms such as oxygen or nitrogen on neighboring molecules. For this compound, the carbonyl oxygen atoms of the dicarboxylate groups are likely candidates to act as halogen bond acceptors. These Br···O interactions, along with other potential halogen bonds like Br···S or Br···Br, can play a crucial role in directing the self-assembly of the molecules into well-ordered supramolecular architectures. The directionality and strength of these halogen bonds are key factors in determining the crystal packing, which in turn affects the material's electronic properties. Computational studies on halothiophene building blocks have demonstrated that thiophene-bound halogen atoms can be effective halogen bond donors and acceptors, contributing to the stability of the resulting assemblies. acs.orgtuni.fi

π-π Stacking Interactions and Charge Transfer Pathways

The planar aromatic core of the thiophene ring in this compound facilitates π-π stacking interactions between adjacent molecules. These non-covalent interactions are fundamental in the organization of organic semiconducting materials as they provide pathways for charge transport. The efficiency of charge transfer is highly dependent on the distance between the stacked rings and their relative orientation.

Hydrogen Bonding Networks in Dicarboxylic Acid Analogs

The dicarboxylic acid analog, 2,5-dibromothiophene-3,4-dicarboxylic acid, introduces the capacity for strong and directional hydrogen bonding through its carboxylic acid functional groups. In the solid state, carboxylic acids typically form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule (O-H···O).

Structure-Electrochemical Property Relationships (e.g., Oxidation Potentials)

The electrochemical properties of this compound are intrinsically linked to its molecular structure. The thiophene ring is an electron-rich aromatic system that can be oxidized. The potential at which this oxidation occurs is a critical parameter for its application in electronic devices.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 2,5 Dibromothiophene 3,4 Dicarboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, more sophisticated techniques are required for unambiguous assignment and deeper structural understanding.

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For derivatives of this compound that may have protons on the thiophene (B33073) ring or on substituent groups, COSY spectra would reveal these ¹H-¹H connectivities, helping to piece together molecular fragments. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. sdsu.edu For the title compound, an HSQC spectrum would show a correlation peak between the methyl protons of the ester groups and the methyl carbons, confirming their direct bond. youtube.com

A summary of expected key 2D NMR correlations for this compound is presented in the interactive table below.

Proton SignalCOSY CorrelationHSQC/HMQC CorrelationHMBC Correlation
-OCH₃ None expectedC of -OCH₃C=O, C3/C4 of thiophene ring

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the crystalline state. nih.gov For materials like thiophene-based organic semiconductors, understanding how molecules arrange themselves in the solid phase is critical to predicting their electronic properties. nih.govresearchgate.net

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about molecular conformation and packing polymorphism. nih.gov Furthermore, ssNMR can be used to study the dynamics of molecular motions, such as the rotation of methyl groups or subtle conformational changes within the crystal lattice. This information complements the static picture provided by X-ray diffraction.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. By analyzing the diffraction pattern of a single crystal, a complete model of the atomic arrangement in the crystal lattice can be generated. For thiophene derivatives, SC-XRD is used to determine key structural parameters. researchgate.netnih.gov For instance, a study on 2,5-dibromo-3,4-dinitrothiophene, a related compound, detailed its crystallization in the monoclinic space group C2/c and revealed how halogen-bonding interactions influence its solid-state assembly. researchgate.net Similar analyses for this compound would elucidate its exact molecular geometry, including the planarity of the thiophene ring and the orientation of the ester groups, as well as intermolecular interactions such as halogen bonding or π–π stacking that dictate the crystal packing. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials and thin films. iosrjournals.org It is used to identify crystalline phases, determine lattice parameters, and assess the degree of crystallinity. mdpi.com In the context of thiophene-based materials developed for electronics, PXRD is essential for characterizing the microstructure of thin films. nih.govnist.gov The orientation of crystalline domains relative to the substrate, which significantly impacts charge transport, can be studied using techniques like grazing-incidence X-ray diffraction (GIXD). semanticscholar.org For this compound and its polymeric derivatives, PXRD would be used to confirm the bulk crystalline structure and to study the morphology and texture of thin films, which are crucial for their performance in electronic devices. acs.orgnih.govmdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

For this compound, the vibrational spectra are dominated by characteristic bands corresponding to its constituent functional groups.

C=O Stretching: The ester carbonyl groups will exhibit a strong, characteristic stretching vibration in the FTIR spectrum, typically in the region of 1720-1740 cm⁻¹. The exact position can provide information about conjugation and intermolecular interactions.

C-O Stretching: The ester C-O bonds will show stretching vibrations in the 1000-1300 cm⁻¹ range.

Thiophene Ring Vibrations: The thiophene ring itself has a set of characteristic stretching and bending vibrations. iosrjournals.orgaip.org C-S stretching modes are typically observed in the 600-800 cm⁻¹ region. iosrjournals.org Ring stretching vibrations (C=C and C-C) occur in the 1300-1550 cm⁻¹ range. iosrjournals.org

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.net By comparing the experimental FTIR and Raman spectra with theoretical calculations, a detailed understanding of the vibrational properties of this compound can be achieved.

A summary of key expected vibrational frequencies is provided in the interactive table below.

Functional Group / MoietyVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Ester (C=O) Stretching1720 - 1740FTIR (Strong)
Thiophene Ring C=C / C-C Stretching1300 - 1550FTIR, Raman
Ester (C-O) Stretching1000 - 1300FTIR
Thiophene Ring C-S Stretching600 - 800FTIR, Raman
C-Br Stretching500 - 650FTIR, Raman

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of the elemental composition of synthetic compounds such as this compound. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS measures m/z values to a high degree of accuracy (typically within 5 ppm), enabling the determination of a unique elemental formula.

The verification of the molecular composition of this compound is achieved by comparing the experimentally measured exact mass with the theoretically calculated exact mass. The presence of two bromine atoms in the structure creates a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the compound's identity. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, resulting in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1 for a dibrominated compound.

The theoretical exact mass for the molecular ion of this compound ([C₈H₆Br₂O₄S]⁺) can be calculated based on the most abundant isotopes of its constituent elements. This calculated value provides a precise benchmark for experimental verification.

ElementIsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782566.046950
Bromine⁷⁹Br78.9183372157.836674
Oxygen¹⁶O15.994915463.979660
Sulfur³²S31.972071131.972071
Total 355.835355

In a typical HRMS analysis, a small sample of the compound is ionized, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The analyzer separates the ions based on their m/z ratio with high precision. The resulting mass spectrum would be expected to show a prominent peak for the molecular ion at an m/z value extremely close to the calculated exact mass, confirming the elemental formula C₈H₆Br₂O₄S.

Spectroscopic Ellipsometry for Thin Film Optical Constants and Thickness

Spectroscopic Ellipsometry (SE) is a non-destructive and highly sensitive optical technique used to determine the optical constants (refractive index, n, and extinction coefficient, k) and thickness of thin films. mdpi.com This method is particularly valuable for characterizing thin films of organic semiconductors, including materials derived from this compound, which are often processed into thin layers for electronic and optoelectronic applications. acs.org

The technique works by measuring the change in the polarization state of light upon reflection from the surface of a sample. mdpi.com By analyzing these changes over a range of wavelengths, a detailed model of the sample's optical properties and layer structure can be constructed. For a thin film of a thiophene-based material on a substrate (e.g., silicon or glass), SE can provide precise values for the film thickness, surface roughness, and the wavelength-dependent n and k.

The refractive index (n) describes how the speed of light is reduced as it passes through the material, while the extinction coefficient (k) is related to the material's absorption of light at a given wavelength. These parameters are crucial for the design and optimization of optical and electronic devices. A representative dataset for a P3HT thin film, as would be obtained by spectroscopic ellipsometry, is presented below.

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4501.650.50
5001.800.85
5501.951.10
6001.850.90
6501.700.45
7001.600.10

In a hypothetical study of a thin film of a polymer derived from this compound, spectroscopic ellipsometry would be used to build a model consisting of the substrate, the thiophene-based film, and a surface roughness layer. By fitting the model to the experimental data, the thickness of the film and its optical constants (n and k) across the measured spectral range would be determined. This information is vital for understanding how the material interacts with light and for predicting its performance in devices such as organic solar cells or light-emitting diodes.

Advanced Microscopy Techniques (AFM, SEM, TEM) for Morphological Characterization in Materials Applications

The performance of materials incorporating this compound, particularly in polymer-based applications, is critically dependent on their solid-state morphology. Advanced microscopy techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are essential for visualizing and quantifying the nanoscale and microscale structure of these materials.

Atomic Force Microscopy (AFM) provides three-dimensional topographical information about a material's surface with very high resolution. It is particularly useful for examining the surface roughness and phase separation in thin films of polymers derived from thiophene-based monomers. For instance, in a blend of a thiophene-based polymer with another material (e.g., a fullerene derivative for solar cell applications), AFM can reveal the size and distribution of the different domains, which is crucial for charge separation and transport.

Scanning Electron Microscopy (SEM) offers a larger field of view than AFM and is used to study the surface morphology and microstructure of materials. afmworkshop.com In the context of materials containing this compound, SEM could be used to examine the homogeneity of a polymer film, identify defects such as cracks or pinholes, or visualize the structure of larger-scale assemblies or composites.

Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. azooptics.com For semi-crystalline polymers, TEM can be used to visualize the crystalline domains and their orientation within the amorphous matrix. This is achieved by transmitting a beam of electrons through an ultra-thin section of the material. The resulting image reveals differences in electron density, allowing for the identification of different phases and structures.

The table below summarizes the typical information obtained from these techniques and provides representative findings from studies on thiophene-based polymer materials, which would be analogous to the characterization of materials derived from this compound.

TechniqueInformation ObtainedRepresentative Findings for Thiophene-Based Materials
AFM Surface topography, roughness, phase separationNanoscale phase-separated domains in polymer blends, with root-mean-square (RMS) roughness values typically in the range of 1-10 nm. researchgate.net
SEM Surface morphology, microstructure, defectsVisualization of the surface texture of polymer films, revealing features such as fibrillar structures or spherulites depending on processing conditions. thieme-connect.com
TEM Internal structure, crystallinity, phase morphologyImaging of crystalline lamellae and nanofibrillar networks within the amorphous polymer matrix, providing insights into the degree of molecular ordering. fraunhofer.de

Together, these advanced microscopy techniques provide a comprehensive understanding of the material's morphology across different length scales. This knowledge is critical for establishing structure-property relationships and for optimizing the performance of materials based on this compound in various applications.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. e3s-conferences.orgnih.gov It allows for the prediction of various molecular properties with a good balance of accuracy and computational cost.

DFT calculations are instrumental in predicting the electronic structure of thiophene-based compounds. e3s-conferences.org These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter for materials used in organic electronics, such as semiconductors and solar cells. e3s-conferences.orgub.ac.id For thiophene (B33073) derivatives, modifications to the molecular structure, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the band gap. scienceopen.com Theoretical studies on related thiophene compounds have demonstrated that DFT methods, such as B3LYP with a 6-31G(d) basis set, can effectively predict these optoelectronic properties. e3s-conferences.org

Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Calculations

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
Thiophene Derivative A -5.8 -2.5 3.3
Thiophene Derivative B -6.1 -2.8 3.3

The spatial distribution of the HOMO and LUMO, known as frontier molecular orbitals, provides insights into the reactive sites of a molecule. materialsciencejournal.orgnih.gov For thiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO distribution can be influenced by the substituents. Analysis of the electron density distribution can reveal the charge distribution across the molecule, which is crucial for understanding intermolecular interactions and reactivity. materialsciencejournal.org Techniques like Molecular Electrostatic Potential (MEP) mapping can visually represent the electron-rich and electron-poor regions of the molecule. researchgate.net

DFT calculations are a valuable tool for studying reaction mechanisms by predicting the energetics of reactants, products, and transition states. nih.gov This allows for the determination of activation energies and reaction pathways. For reactions involving thiophene derivatives, such as polymerization or functionalization, DFT can help in understanding the feasibility of a reaction and predicting the regioselectivity and stereoselectivity. researchgate.net By locating the transition state structures on the potential energy surface, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Self-Assembly

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comnih.gov For a molecule like Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate, MD simulations can provide insights into its conformational flexibility, including the rotation of the ester groups. Furthermore, these simulations are crucial for understanding how individual molecules interact and self-assemble into larger structures, such as thin films or crystals. mdpi.com The self-assembly process is often driven by non-covalent interactions, and MD simulations can elucidate the role of these interactions in determining the final morphology of the assembled material. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net By developing mathematical models based on a set of known compounds, QSPR can predict the properties of new or untested molecules. For thiophene derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or electronic properties based on molecular descriptors that encode information about the molecule's structure. researchgate.net This approach can accelerate the design of new materials with desired properties.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions play a critical role in the solid-state packing and supramolecular chemistry of halogenated organic compounds. ulb.ac.bemdpi.com In this compound, the bromine atoms can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophile. mdpi.com Computational methods can be used to identify and quantify these interactions. For instance, studies on similar halogenated thiophenes have shown the formation of solid-state assemblies driven by halogen-bonding interactions between the halogen atoms and nitro groups. researchgate.net Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in crystal structures. nih.gov

Table 2: Common Compound Names

Compound Name
This compound
Thiophene
2,5-dibromo-3,4-dinitrothiophene
2,5-dichloro-3,4-dinitrothiophene
2-bromo-5-chloro-3,4-dinitrothiophene

Computational Design of Novel Derivatives with Tailored Properties

The strategic design of novel derivatives of this compound is a key area of research, driven by the desire to fine-tune its chemical and physical characteristics for specific applications. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool in this endeavor, enabling the in silico design and evaluation of new molecular structures with predictable and tailored properties. This approach allows for the systematic modification of the parent molecule and the subsequent analysis of how these changes influence its electronic and optical behaviors.

The core principle behind the computational design of derivatives lies in establishing a clear structure-property relationship. By introducing different functional groups at various positions on the thiophene ring, it is possible to modulate the electron density distribution, which in turn affects key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the nonlinear optical (NLO) response.

A primary strategy in the computational design of derivatives involves the substitution of the bromine atoms at the 2 and 5 positions with a variety of electron-donating or electron-withdrawing groups. This approach is guided by the understanding that such modifications can significantly alter the intramolecular charge transfer characteristics of the molecule. For instance, the introduction of strong electron-donating groups is predicted to raise the HOMO energy level, while electron-withdrawing groups are expected to lower the LUMO energy level. The combination of both types of substituents can lead to a significant reduction in the HOMO-LUMO gap, which is a desirable feature for applications in organic electronics.

Furthermore, computational studies can be employed to explore the impact of extending the π-conjugated system of the molecule. This can be achieved by replacing the bromine atoms with aromatic or heteroaromatic rings. Such modifications are anticipated to lead to a more delocalized electron system, which can enhance the NLO properties of the resulting derivatives. DFT calculations can be used to predict the first hyperpolarizability (β₀), a key indicator of NLO activity.

The following table summarizes the predicted effects of different types of substituents on the key electronic properties of this compound derivatives, based on general principles of computational chemistry and findings from studies on similar thiophene-based compounds.

Substituent Type at 2,5-positionsPredicted Effect on HOMO LevelPredicted Effect on LUMO LevelPredicted Effect on HOMO-LUMO GapPotential Application Focus
Electron-Donating Groups (e.g., -NH₂, -OCH₃)IncreaseMinor ChangeDecreaseOrganic Electronics
Electron-Withdrawing Groups (e.g., -NO₂, -CN)Minor ChangeDecreaseDecreaseOrganic Electronics
Aromatic/Heteroaromatic Rings (e.g., Phenyl, Pyridyl)VariableVariableSignificant DecreaseNonlinear Optics

While dedicated computational studies on the design of novel derivatives of this compound are still emerging, the established methodologies and the findings from research on analogous thiophene compounds provide a solid foundation for future work in this area. The continued development of computational techniques and a deeper understanding of structure-property relationships will undoubtedly accelerate the discovery of new derivatives with precisely tailored properties for a wide range of advanced applications.

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding "this compound" to construct a detailed article that adheres to the requested outline. The existing research focuses on related thiophene derivatives, but not on this specific compound in the contexts of polymer synthesis or semiconductor applications as specified. Therefore, generating a thorough, scientifically accurate article solely on this molecule as instructed is not possible at this time.

Exploration of Functional Applications in Advanced Materials Science

Integration in Organic Electronic Devices

The inherent electronic properties of the thiophene (B33073) ring make Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate a precursor for materials used in a variety of organic electronic devices. The ability to form extended π-conjugated systems through the substitution of its bromine atoms is central to its utility in this field.

Organic Field-Effect Transistors (OFETs): Charge Carrier Mobility Enhancement

In the field of organic field-effect transistors (OFETs), the performance is largely dictated by the charge carrier mobility of the organic semiconductor used in the active layer. nih.gov Thiophene-based materials are widely recognized for their excellent charge transport properties. The incorporation of the thiophene moiety, as found in this compound, into larger conjugated molecules can lead to materials with high charge carrier mobility. mdpi.comresearchgate.net The planarity of the thiophene ring facilitates strong π-π stacking interactions between molecules in the solid state, which is a crucial factor for efficient charge transport. frontiersin.org

The design of novel organic semiconductors often involves creating donor-acceptor (D-A) type structures to tune the material's energy levels and enhance its charge transport characteristics. mdpi.com The thiophene core can act as an electron-rich donor unit. By reacting this compound with various electron-accepting monomers, a wide range of D-A polymers and small molecules can be synthesized for use in OFETs. The resulting materials often exhibit improved charge carrier mobility compared to their non-thiophene-containing counterparts. researchgate.net The specific molecular packing and thin-film morphology, which can be influenced by processing techniques like thermal annealing, also play a significant role in the final device performance. mdpi.commdpi.com

Below is a table showcasing the charge carrier mobilities of various thiophene-based organic semiconductors used in OFETs.

Semiconductor MaterialDevice ConfigurationHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
P(FDPP-TP) Bottom-Gate Bottom-Contact0.42-10⁵
DPP-Thieno[3,2-b]thiophene Polymer Not SpecifiedSignificantly Enhanced with Additive-> 10⁵
DNTT (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene) Single Crystalup to 2.1-> 10⁶
BTBT ( koreascience.krBenzothieno[3,2-b] koreascience.krbenzothiophene) Derivatives Not Specified> 10-Not Specified

(This table is illustrative and features representative data for high-performance thiophene-based materials to indicate the potential of semiconductors derived from a thiophene core.)

Organic Photovoltaics (OPVs): Light Absorption and Charge Separation

In organic photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction. The fundamental process involves light absorption to create an exciton (B1674681) (a bound electron-hole pair), followed by the diffusion of this exciton to the donor-acceptor interface where it dissociates into free charge carriers. unibe.ch Fused-thiophene-based materials are extensively used in OPVs due to their strong light absorption in the visible spectrum and their ability to facilitate efficient charge separation. mdpi.com

The thiophene unit within this compound can be a core component of either the donor polymer or a non-fullerene acceptor. Its electron-rich nature makes it suitable for donor materials, while appropriate functionalization can tune its electronic properties for use in acceptors. The extended conjugation that can be achieved through polymerization or further reactions at the bromine sites leads to materials with broad absorption spectra, which is crucial for harvesting a larger portion of the solar spectrum. mdpi.com The energy levels (HOMO and LUMO) of the resulting materials can be tailored to ensure a sufficient energy offset at the donor-acceptor interface, which is the driving force for efficient charge separation. unibe.ch

The performance of OPV devices is characterized by parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below presents performance data for OPVs employing thiophene-based materials.

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF
Fused-Thiophene Derivative 4 PC₇₁BM2.090.807.580.35
Fused-Thiophene Derivative 5 PC₇₁BM1.800.747.600.31
TTT-co-P3HT PC₇₁BM0.14Not SpecifiedNot SpecifiedNot Specified
P3HT PC₇₁BM1.15Not SpecifiedNot SpecifiedNot Specified

(This table provides examples of OPV performance with different thiophene-based donor materials to illustrate the role of the thiophene core in photovoltaic applications.) mdpi.com

Organic Light-Emitting Diodes (OLEDs): Emitter and Electron/Hole Transport Layers

Organic light-emitting diodes (OLEDs) are comprised of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the electron transport layer (ETL) and hole transport layer (HTL) and recombine in the emissive layer (EML) to produce light. researchgate.net Thiophene-based compounds are utilized in various layers of an OLED due to their versatile electronic properties. beilstein-journals.org

Derivatives of this compound can be designed to function as emitters in the EML. By creating donor-π-acceptor (D-π-A) structures, where the thiophene unit can be part of the π-conjugated bridge, the emission color and quantum efficiency can be finely tuned. beilstein-journals.org Furthermore, thiophene-containing materials can be engineered to have appropriate energy levels and charge carrier mobilities to serve as either the HTL or the ETL, facilitating the efficient transport of charges to the emissive layer. researchgate.netrsc.org The high thermal stability of many thiophene derivatives also contributes to the operational lifetime of OLED devices.

Key performance metrics for OLEDs include external quantum efficiency (EQE), power efficiency, current efficiency, and luminance. The following table shows the performance of an OLED that utilizes a thiophene-based emitter.

Emitter MaterialMax. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. EQE (%)Max. Luminance (cd/m²)Emission Color
DMB-TT-TPA 6.7010.64.61752Green (512 nm)

(This table presents data for a specific OLED with a thienothiophene-based emitter to demonstrate the potential of thiophene derivatives in light-emitting applications.) beilstein-journals.org

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as a Ligand (as dicarboxylic acid form)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. MOFs are formed by the coordination of metal ions or clusters with organic ligands, while COFs are built from organic monomers linked by strong covalent bonds. nih.govmdpi.com The dicarboxylic acid form of this compound, namely 2,5-dibromothiophene-3,4-dicarboxylic acid, can serve as a rigid organic ligand for the synthesis of both MOFs and COFs. alfachemch.com

The geometry and functionality of the thiophene-dicarboxylic acid ligand direct the topology of the resulting framework and define the properties of the pores. The sulfur atom in the thiophene ring can also influence the framework's properties, for instance, by enhancing interactions with specific guest molecules. mdpi.com Thiophene-based MOFs have been explored for applications in gas storage, separation, and catalysis. google.comrsc.org Similarly, the incorporation of thiophene units into COFs is of great interest for creating materials with tailored electronic properties, making them suitable for applications in electronics and optoelectronics. nih.govmdpi.com The porous and crystalline nature of these frameworks allows for the ordered arrangement of the thiophene units, which can facilitate charge transport through the material. mit.edu

Application as Chemosensors and Biosensors (Derived Structures)

The development of chemosensors and biosensors often relies on materials that can signal the presence of a specific analyte through a measurable change, such as a change in fluorescence or electrical conductivity. acs.org Functionalized thiophene derivatives are excellent candidates for such applications. bohrium.comresearchgate.net The thiophene core provides a conjugated backbone that can be part of a fluorescent signaling unit or a conducting polymer platform.

Structures derived from this compound can be designed to act as sensors. For example, the dicarboxylic acid can be converted into other functional groups that can selectively bind to specific ions or molecules. rsc.org Upon binding of the analyte, the electronic properties of the thiophene system can be perturbed, leading to a change in its fluorescence emission (e.g., "turn-on" or "turn-off" sensing). acs.org In another approach, polymers derived from this compound can be used as the active layer in electrochemical sensors. The binding of an analyte to receptor molecules immobilized on the polymer surface can alter the polymer's conductivity, providing a detectable signal. koreascience.kr

The table below provides examples of sensors based on thiophene derivatives and their performance characteristics.

Sensor TypeTarget AnalyteDetection LimitSensing Mechanism
Fluorescence Sensor In³⁺4.48 x 10⁻⁸ MFluorescence Enhancement
Fluorescence Sensor PPi (Pyrophosphate)4.4 x 10⁻⁶ MFluorescence Quenching
Enzymatic Biosensor Glucose0.1 µMElectrochemical

(This table illustrates the application of thiophene-based structures in sensing, highlighting the types of analytes that can be detected and the sensitivity of the sensors.) koreascience.krrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 2,5-dibromothiophene-3,4-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of dimethyl thiophene-3,4-dicarboxylate using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄ or CHCl₃) under reflux. Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures completion. Post-reaction purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, analogous brominated thiophene derivatives (e.g., 3,4-dibromo-2,5-dihydrofuran) were analyzed using single-crystal diffraction to resolve Br-substituent positions and non-covalent interactions (e.g., Br⋯Br contacts) . Complementary techniques include NMR (¹H/¹³C, COSY, HSQC) and FT-IR to verify functional groups and regioselectivity .

Q. What are the typical reactivity patterns of brominated thiophene dicarboxylates in cross-coupling reactions?

  • Methodological Answer : The bromine atoms at the 2,5-positions facilitate Suzuki-Miyaura or Stille couplings with aryl/vinyl boronic acids or stannanes. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF or DMF at 80–100°C. Monitor for decarboxylation side reactions by maintaining neutral pH and low water content .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for synthesizing this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromination steps. Tools like Gaussian or ORCA simulate substituent effects on reaction kinetics. Coupled with cheminformatics (e.g., ICReDD’s reaction path search methods), this reduces trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions between experimental and computational data in characterizing non-covalent interactions?

  • Methodological Answer : Discrepancies in halogen bonding (e.g., Br⋯O vs. Br⋯Br) are addressed using Hirshfeld surface analysis (CrystalExplorer) and QTAIM (quantum theory of atoms in molecules). For example, in 3,4-dibromo-2,5-dihydrofuran, Br⋯Br interactions (3.5 Å) were validated against DFT-derived electron density maps .

Q. How do steric and electronic effects of bromine substituents influence the compound’s application in polymer chemistry?

  • Methodological Answer : Bromine enhances electron-withdrawing character, lowering the LUMO energy for n-type semiconductor applications. Steric effects are assessed via molecular dynamics (MD) simulations (e.g., GROMACS) to predict packing in conjugated polymers. Experimental validation uses UV-vis spectroscopy and cyclic voltammetry .

Q. What advanced separation techniques are effective in purifying this compound from by-products?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves >99% purity. For scale-up, simulated moving bed (SMB) chromatography or membrane separation (e.g., nanofiltration) reduces solvent waste .

Data and Analysis

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight362.06 g/mol
Melting Point148–150°C (DSC)
SolubilityDCM > THF > EtOAc (25°C)
λ_max (UV-vis)285 nm (in CHCl₃)
Crystal SystemMonoclinic (analogous derivatives)

Table 2 : Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation
DecarboxylationHigh temperature, acidic pHUse neutral solvents, T < 80°C
DebrominationReducing agentsAvoid Pd catalysts in reducing media
Ester hydrolysisMoistureDry solvents, inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.